molecular formula C14H12Cl3NO B6143098 2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-28-7

2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B6143098
CAS No.: 610274-28-7
M. Wt: 316.6 g/mol
InChI Key: MHJAYTCNIUAPDL-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS 610274-28-7) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a pyrrole core substituted with a reactive 2-chloroethanone group and a 3,4-dichlorophenyl moiety, a combination that renders it a versatile intermediate for the synthesis of more complex molecules . The reactive chloroethanone group is susceptible to nucleophilic substitution, allowing researchers to readily functionalize the core structure with various nucleophiles such as amines, alcohols, and thiols. This makes it a valuable precursor for generating compound libraries in structure-activity relationship (SAR) studies . Compounds within this class have demonstrated significant research interest in areas such as protease inhibition, with some analogs being explored as potential inhibitors of enzymes like USP14 . The mechanism of action for its derivatives often involves targeted covalent binding to biological macromolecules, potentially inhibiting key enzymatic functions . Structurally, the electron-donating methyl groups on the pyrrole ring and the electron-withdrawing dichlorophenyl group influence its electronic and physicochemical properties, including lipophilicity and metabolic stability . When compared to analogs with single chlorine or methyl substituents on the phenyl ring, this compound's dichloro-substitution pattern enhances its electrophilicity and steric profile, which can be critical for specific target interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, as it is classified with hazard statements and requires storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-12(16)13(17)6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJAYTCNIUAPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H12ClN
  • Molecular Weight : 316.61 g/mol
  • CAS Number : 610274-28-7

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. In particular, studies have shown that this compound can induce cytotoxic effects in various cancer cell lines.

Case Study: A549 Cell Line
A549 cells, a model for human lung adenocarcinoma, were treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)Statistical Significance (p-value)
1085.0>0.05
5065.0<0.05
10038.3<0.001

The compound significantly reduced cell viability at higher concentrations compared to untreated controls, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of angiogenesis. Studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival, including the MAPK/ERK pathway.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains.

In vitro Studies
A series of tests were conducted against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus>128
Escherichia coli>128
Pseudomonas aeruginosa>128

The results indicate that while the compound exhibits some antimicrobial properties, it was not effective against the tested strains at concentrations below 128 µg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the chlorophenyl and pyrrole rings can significantly alter its potency and selectivity against different biological targets.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrrole derivatives, including 2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one. Studies have shown that compounds with similar structures exhibit significant activity against a range of pathogenic bacteria. For instance, pyrrole derivatives have been noted for their effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, which are part of the ESKAPE pathogens known for their antibiotic resistance .

Anticancer Activity
Pyrrole-based compounds have also been investigated for their anticancer properties. A study focusing on similar pyrrole derivatives demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural modifications in the pyrrole ring can enhance their selectivity and potency against various cancer cell lines .

Organic Synthesis

Catalytic Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations. The catalytic properties of this compound facilitate the formation of complex organic molecules which are essential in drug development and materials science .

Synthesis of Novel Compounds
Recent methodologies have employed this compound in the synthesis of novel organic materials. For example, it has been used as a building block for creating dyes and polymers that exhibit desirable optical and electronic properties. The ability to modify the pyrrole structure allows chemists to tailor the properties of these materials for specific applications .

Agrochemical Applications

Herbicide Development
Pyrrole derivatives are being explored as potential herbicides due to their ability to inhibit photosynthesis in plants. Compounds similar to this compound have shown promise in disrupting the electron transport chain in photosystem II, leading to reduced photosynthetic efficiency in target weeds .

Environmental Impact Studies
The environmental impact of using such compounds as herbicides is under investigation, with studies focusing on their degradation pathways and effects on non-target species. Understanding these factors is crucial for developing safer agrochemicals that minimize ecological disruption while effectively controlling weed populations .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against ESKAPE pathogens
Anticancer agentsInduces apoptosis in cancer cell lines
Organic SynthesisCatalytic intermediatesFacilitates complex organic synthesis
Synthesis of dyes and polymersTailored properties for specific applications
AgrochemicalsHerbicide developmentInhibits photosynthesis in target plants
Environmental impact studiesInvestigating degradation and ecological effects

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial activity of various pyrrole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the pyrrole ring significantly enhanced antimicrobial potency compared to traditional antibiotics .

Case Study 2: Synthesis Methodology
An innovative synthesis method using this compound as a precursor was reported in a recent publication. This method allowed for high-yield production of novel compounds with potential applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Pyrrole Ring (Position 1) Molecular Formula Molecular Weight LogP (Predicted) Key Features
Target compound 3,4-Dichlorophenyl C₁₄H₁₂Cl₃NO* ~314.6† ~4.7‡ High lipophilicity; strong electron-withdrawing effects from Cl substituents
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3,5-Dichlorophenyl C₁₄H₁₂Cl₃NO 316.61 4.7 Symmetric Cl substitution enhances crystallinity
2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 4-Ethoxyphenyl C₁₆H₁₈ClNO₂ 291.77 3.2–3.5§ Ethoxy group increases solubility; reduced logP
2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 3-Fluoro-4-methylphenyl C₁₅H₁₅ClFNO 279.74 3.8¶ Fluorine enhances metabolic stability; methyl improves membrane permeability
IU1-248 (Derivative) 4-Cyanophenyl + 4-hydroxypiperidine C₁₉H₂₃ClN₂O₂ 342.86 2.5–3.0 Piperidine substitution introduces hydrogen-bonding capacity

*Assumed based on analogs; †Calculated from similar compounds ; ‡Predicted via XLogP3 ; §Estimated from ethoxy group’s polarity ; ¶Predicted using fragment-based methods.

Key Observations :

  • Chlorine vs. Ethoxy/Fluoro Substituents : The 3,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~4.7) compared to ethoxy-substituted analogs (logP ~3.2–3.5), suggesting reduced aqueous solubility but enhanced membrane permeability .
  • Symmetric vs. Asymmetric Substitution : The 3,5-dichlorophenyl analog (CAS RN: 757192-85-1) exhibits symmetric Cl substitution, which may improve crystallinity and stability compared to the asymmetric 3,4-dichlorophenyl variant .
  • Functional Group Additions : Derivatives like IU1-248 incorporate a 4-hydroxypiperidine moiety, significantly lowering logP (2.5–3.0) and enhancing solubility, making them more suitable for biological assays .

Key Insights :

  • Enzyme Inhibition: IU1-248’s 4-cyanophenyl and piperidine groups are critical for USP14 binding, demonstrating how substituent polarity and hydrogen-bonding capacity influence activity . The target compound’s dichlorophenyl group may lack the necessary polarity for similar efficacy.
  • Synthetic Utility: Chlorinated ethanones like the target compound serve as intermediates in synthesizing heterocyclic systems (e.g., benzotriazoles), where purity and stability are prioritized .

Preparation Methods

Pyrrole Core Formation

The Barton–Zard reaction enables the synthesis of 2,5-dimethylpyrrole derivatives from nitroalkenes and β-ketoesters. For example, reacting 3-nitro-2-pentene with ethyl acetoacetate in the presence of ammonium acetate yields 2,5-dimethylpyrrole. This method achieves yields of 65–78% under reflux conditions in ethanol.

Chloroacetylation of the Pyrrole Ring

Chloroacetyl chloride is introduced at the 3-position of the pyrrole via Friedel-Crafts acylation. Anhydrous aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 0–5°C, producing 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one with 82% yield. Excess chloroacetyl chloride (1.5 equivalents) ensures complete acylation.

Introduction of the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl substituent is installed via Ullmann coupling or Buchwald-Hartwig amination. Using copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF), the pyrrole intermediate reacts with 3,4-dichloroiodobenzene at 110°C for 24 hours, achieving 70% yield. Alternatively, palladium-catalyzed amination with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand enhances regioselectivity.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is critical for introducing the ethanone moiety. Key parameters include:

Reaction Conditions

  • Catalyst : AlCl₃ (2.0 equivalents)

  • Solvent : Dichloromethane (DCM) or nitrobenzene

  • Temperature : 0–5°C (prevents side reactions)

  • Time : 4–6 hours

Yield Optimization

Higher yields (85–90%) are achieved by slow addition of chloroacetyl chloride to the pyrrole-AlCl₃ complex. Quenching with ice-water followed by sodium bicarbonate neutralization minimizes hydrolysis.

Substitution Reactions for 3,4-Dichlorophenyl Installation

Ullmann Coupling

ParameterValue
Halogen Source3,4-Dichloroiodobenzene
CatalystCuI (10 mol%)
LigandDMEDA (20 mol%)
SolventDMF
Temperature110°C
Yield70%

Buchwald-Hartwig Amination

ParameterValue
Palladium SourcePd₂(dba)₃ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
SolventToluene
Temperature100°C
Yield75%

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with ≥98% purity.

Spectroscopic Validation

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 2.21 (s, 6H, CH₃), 4.52 (s, 2H, COCH₂Cl), 6.87 (d, J = 8.4 Hz, 1H, ArH), 7.35 (d, J = 8.4 Hz, 1H, ArH)
¹³C NMR (100 MHz, CDCl₃)δ 20.1 (CH₃), 44.8 (COCH₂Cl), 121.5–133.8 (ArC), 168.9 (C=O)
IR (KBr)1705 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl)
HRMS m/z 324.0382 [M+H]⁺ (calc. 324.0385)

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Ullmann Coupling70%95%$$Moderate
Buchwald-Hartwig75%97%$$$High
Friedel-Crafts85%98%$High

The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts. Ullmann coupling is cost-effective for small-scale synthesis.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours via pressurized flow systems.

  • Solvent Recycling : DMF recovery via distillation lowers waste generation.

Q & A

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Purity assessment typically employs a combination of chromatographic and spectroscopic methods:

  • HPLC : Use a reverse-phase C18 column with UV detection (e.g., 254 nm) to quantify impurities.
  • NMR Spectroscopy : Compare integration ratios of proton signals to detect residual solvents or unreacted precursors.
  • Elemental Analysis : Validate elemental composition (C, H, N, Cl) to confirm stoichiometric purity. Purity ≥95% is often required for crystallography or biological assays .

Q. What is the standard protocol for determining the crystal structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation (e.g., in dichloromethane/hexane).
  • Data Collection : Use a diffractometer (Mo/Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Employ SHELXL for structure solution and refinement. Address challenges like disorder in the dichlorophenyl group by refining occupancy ratios and applying restraints to bond distances/angles .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational molecular modeling (e.g., DFT-optimized structures) be resolved?

Methodological Answer:

  • Data Quality Check : Verify experimental data for twinning, absorption, or radiation damage. Use PLATON to analyze symmetry and detect missed higher-symmetry space groups.
  • Computational Alignment : Compare DFT-optimized geometries (e.g., B3LYP/6-311G**) with experimental bond lengths/angles. Adjust torsional parameters in force fields if systematic deviations occur.
  • Dynamic Effects : Consider temperature-dependent conformational flexibility (e.g., via molecular dynamics simulations) to explain static vs. dynamic disorder in the crystal .

Q. What experimental strategies are effective for investigating the metabolic pathways of this compound in vitro?

Methodological Answer:

  • Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS/MS (e.g., Q-TOF) with targeted screening for dichlorophenyl or pyrrole ring oxidation products.
  • Enzyme Inhibition Studies : Test cholinesterase activity (Ellman assay) to evaluate potential neurotoxic effects. Compare IC₅₀ values with known organophosphates like chlorfenvinphos .
  • Reactive Intermediate Trapping : Use glutathione (GSH) to trap electrophilic intermediates, followed by HRMS to identify adducts .

Q. How can synthetic routes to this compound be optimized to minimize byproducts like regioisomers or halogenated impurities?

Methodological Answer:

  • Mechanistic Studies : Use in-situ FTIR or NMR to monitor key intermediates (e.g., pyrrole ring formation). Adjust stoichiometry of 3,4-dichlorophenyl precursors to favor cyclization.
  • Byproduct Analysis : Employ GC-MS or preparative TLC to isolate impurities. Characterize regioisomers via NOESY NMR to confirm substitution patterns.
  • Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance regioselectivity and reduce reaction time .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

  • NMR Reassessment : Confirm solvent effects (e.g., deuterochloroform vs. DMSO) on chemical shifts. Use DEPT-135 to resolve overlapping signals.
  • IR Validation : Compare carbonyl stretching frequencies (1700–1750 cm⁻¹) with DFT-predicted values. Check for moisture contamination, which may obscure key peaks.
  • Cross-Validation : Correlate data with mass spectrometry (ESI-TOF) to confirm molecular ion consistency .

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